molecular formula C11H7BrFNO B2399962 4-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one CAS No. 2090600-25-0

4-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one

Cat. No. B2399962
CAS RN: 2090600-25-0
M. Wt: 268.085
InChI Key: YGTRZJCMNMRQSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one, commonly referred to as 4-BFPP, is a heterocyclic organic compound belonging to the class of pyridinones. It is a white crystalline solid that has a molecular weight of 257.1 g/mol and a melting point of 144-146 °C. 4-BFPP has a variety of applications in organic synthesis, such as the synthesis of pharmaceuticals, agrochemicals, and other compounds.

Scientific Research Applications

Catalytic Protodeboronation

This compound is used in the catalytic protodeboronation of pinacol boronic esters . Protodeboronation is a process where a boron atom is removed from an organic molecule. This process is crucial in the synthesis of various organic compounds .

Anti-Markovnikov Hydromethylation

The compound is also used in the formal anti-Markovnikov hydromethylation of alkenes . This is a valuable transformation in organic synthesis, allowing for the addition of a hydrogen atom and a methyl group across a carbon-carbon double bond .

Synthesis of Indolizidine

The compound has been used in the formal total synthesis of indolizidine 209B . Indolizidines are a class of alkaloids that have various biological activities .

Synthesis of (−)-Δ8-THC and Cholesterol

The compound has been applied to the synthesis of methoxy protected (−)-Δ8-THC and cholesterol . These are important compounds in the pharmaceutical industry .

Suzuki–Miyaura Coupling

Organoboron compounds, like the ones derived from this compound, are highly valuable building blocks in organic synthesis . One of the most important applications is the Suzuki–Miyaura coupling, a type of palladium-catalyzed cross coupling reaction .

Conversion into Functional Groups

The boron moiety in organoboron compounds derived from this compound can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations and arylations .

properties

IUPAC Name

4-bromo-1-(3-fluorophenyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrFNO/c12-8-4-5-14(11(15)6-8)10-3-1-2-9(13)7-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTRZJCMNMRQSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=CC(=CC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one

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